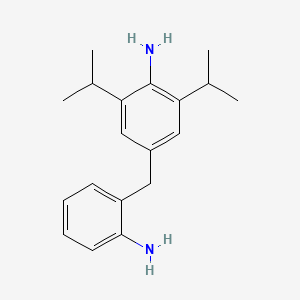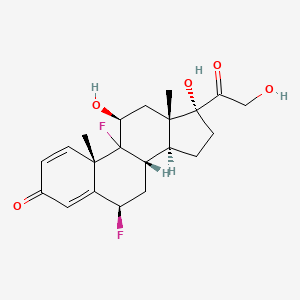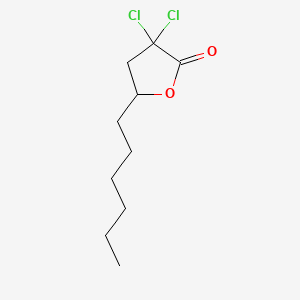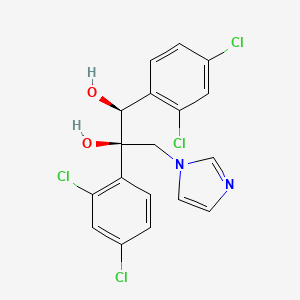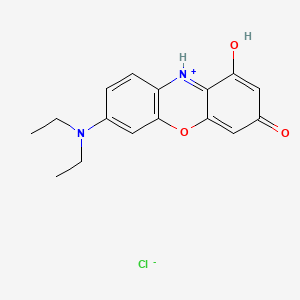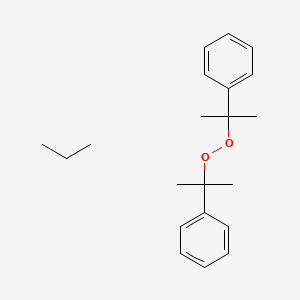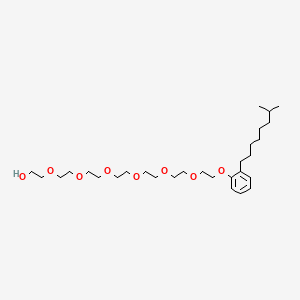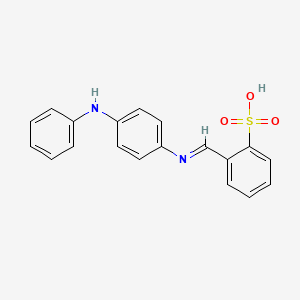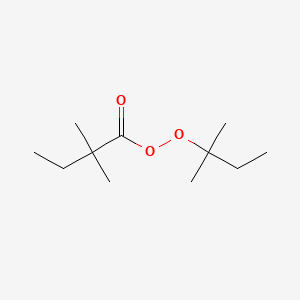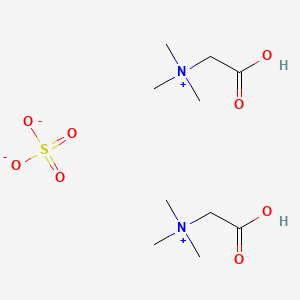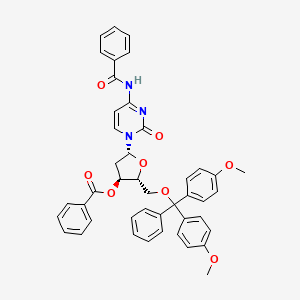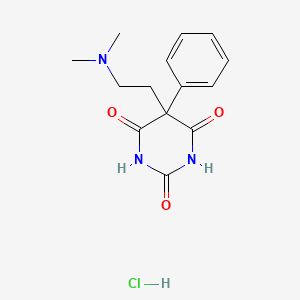
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride is a chemical compound with a complex structure that belongs to the class of pyrimidinetriones. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride typically involves the reaction of 1,3-dimethylbarbituric acid with 2-hydroxychalcones in the presence of a catalyst such as amberlyst-15 in refluxing toluene . This process involves a sequence of reactions including Michael addition, cyclization, and aerial oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidinetrione derivatives.
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in various medical conditions.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-: A similar compound with a triazine core structure.
1,3-Dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Another pyrimidinetrione derivative with different substituents.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-(dimethylamino)ethyl)-5-phenyl-, monohydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
2068-43-1 |
|---|---|
Molecular Formula |
C14H18ClN3O3 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-17(2)9-8-14(10-6-4-3-5-7-10)11(18)15-13(20)16-12(14)19;/h3-7H,8-9H2,1-2H3,(H2,15,16,18,19,20);1H |
InChI Key |
ADEXJECXFXQXLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



